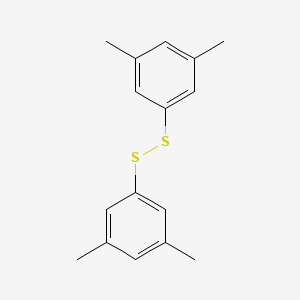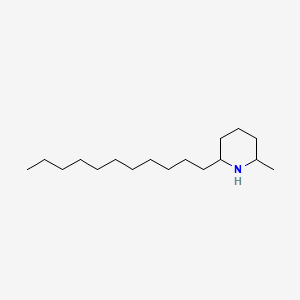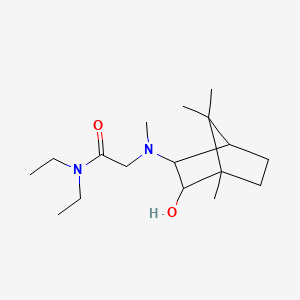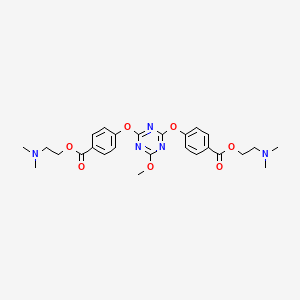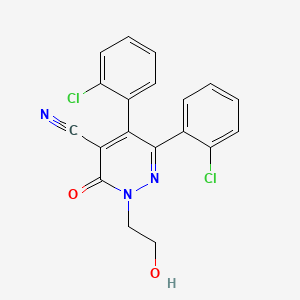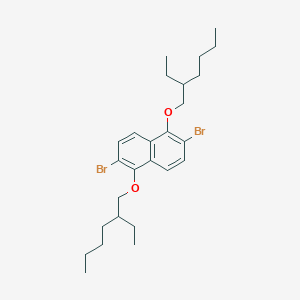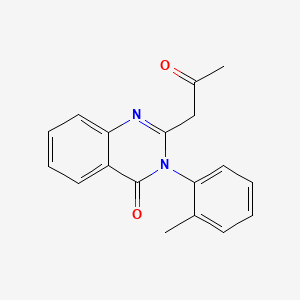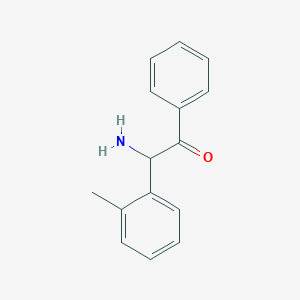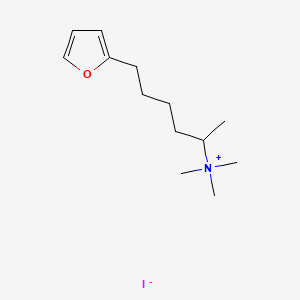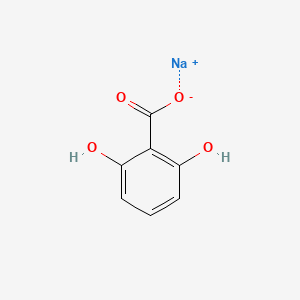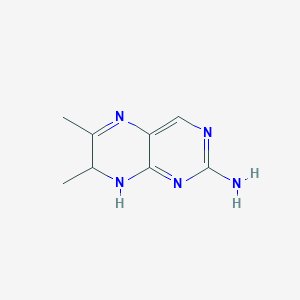
6,7-Dimethyl-7,8-dihydropteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-7,8-dihydropteridin-2-amine is a chemical compound belonging to the class of pteridines. Pteridines are polycyclic aromatic compounds containing a pteridine ring system. This compound is characterized by the presence of two methyl groups at positions 6 and 7, and an amine group at position 2 on the pteridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-7,8-dihydropteridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with acetone in the presence of an acid catalyst to form the desired pteridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-7,8-dihydropteridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid dihydropterins.
Reduction: Reduction reactions can convert it back to its tetrahydropterin form.
Substitution: The amine group at position 2 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like NADH in the presence of appropriate buffers can facilitate reduction reactions.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinonoid dihydropterins.
Reduction: Tetrahydropterin derivatives.
Substitution: Various substituted pteridines depending on the electrophile used.
Scientific Research Applications
6,7-Dimethyl-7,8-dihydropteridin-2-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, particularly in enzymatic reactions involving pteridine cofactors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a potential drug candidate.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-7,8-dihydropteridin-2-amine involves its interaction with specific molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes that utilize pteridine cofactors. The compound’s effects are mediated through its binding to active sites on enzymes, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-hydroxymethyl-7,7-dimethyl-7,8-dihydropteridin-4-one .
- 2-Amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one .
Uniqueness
6,7-Dimethyl-7,8-dihydropteridin-2-amine is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
72091-24-8 |
|---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
6,7-dimethyl-7,8-dihydropteridin-2-amine |
InChI |
InChI=1S/C8H11N5/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3,5H,1-2H3,(H3,9,10,12,13) |
InChI Key |
QOHFGVVHPUHMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=CN=C(N=C2N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


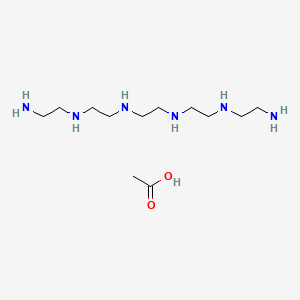
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
